2-Methylquinoline-4-sulfonamide is a compound belonging to the quinoline family, which is characterized by its nitrogen-containing heterocyclic structure. Quinoline derivatives, including 2-methylquinoline-4-sulfonamide, have garnered significant attention due to their diverse applications in medicinal chemistry, particularly as potential therapeutic agents. This compound is recognized for its role in biological activity, particularly in antimicrobial and anticancer research.
2-Methylquinoline-4-sulfonamide can be synthesized through various chemical methods, primarily involving the reaction of 2-methylquinoline with sulfonamide groups. The classification of this compound falls under organic compounds, specifically within the subclass of benzenesulfonamides, which are known for their pharmacological properties. Its full IUPAC name is 2-methylquinoline-4-sulfonamide, and it has a molecular formula of C10H10N2O2S.
The synthesis of 2-methylquinoline-4-sulfonamide can be achieved through several methods:
The choice of solvents and catalysts significantly influences the yield and purity of the synthesized product. Industrial methods often emphasize environmentally friendly practices, such as solvent-free conditions and the use of reusable catalysts to enhance sustainability in production.
The molecular structure of 2-methylquinoline-4-sulfonamide features a quinoline core with a methyl group at the second position and a sulfonamide group at the fourth position.
| Property | Data |
|---|---|
| Molecular Formula | C10H10N2O2S |
| Molecular Weight | 222.27 g/mol |
| IUPAC Name | 2-methylquinoline-4-sulfonamide |
| InChI | InChI=1S/C10H10N2O2S/c1-7-5-6-8-9(12-7)3-2-4-10(8)15(11,13)14/h2-6H,1H3,(H2,11,13,14) |
| InChI Key | SJBGCRZBUSHLRR-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC2=C(C=C1)C(=CC=C2)S(=O)(=O)N |
This structure indicates the presence of both aromatic and heteroaromatic characteristics, contributing to its chemical reactivity and biological activity.
2-Methylquinoline-4-sulfonamide participates in various chemical reactions:
These reactions yield various derivatives that exhibit significant biological activities and potential industrial applications.
The mechanism of action for 2-methylquinoline-4-sulfonamide primarily involves its interaction with specific molecular targets within biological systems. As a sulfonamide derivative, it is believed to inhibit bacterial enzyme dihydropteroate synthetase, essential for folic acid synthesis in bacteria. This inhibition disrupts bacterial growth and replication processes, making it a candidate for antimicrobial therapy .
The physical properties of 2-methylquinoline-4-sulfonamide include:
Chemical properties include:
These properties make it suitable for various applications in both research and industrial settings.
The applications of 2-methylquinoline-4-sulfonamide are diverse:
Quinoline and sulfonamide pharmacophores independently address critical pathways in bacterial survival. Sulfonamides (e.g., sulfamethazine, sulfadiazine) inhibit dihydropteroate synthase (DHPS), a key enzyme in folate biosynthesis, starving bacteria of essential nucleic acid precursors [3]. Meanwhile, quinoline derivatives (e.g., ciprofloxacin) disrupt DNA replication by targeting topoisomerase IV and DNA gyrase [4]. This dual-targeting strategy is pivotal against multidrug-resistant (MDR) pathogens like Pseudomonas aeruginosa and methicillin-resistant Staphylococcus aureus (MRSA), where conventional antibiotics fail due to single-target mutations [3] [7].
Hybridization of these moieties overcomes efflux-pump-mediated resistance. Studies demonstrate that 2-methylquinoline-4-sulfonamide derivatives exhibit 4–16-fold lower minimum inhibitory concentrations (MICs) against MDR E. coli and S. aureus compared to parent sulfonamides, attributable to reduced substrate recognition by bacterial efflux systems [4] [8].
Table 1: Antibacterial Activity of 2-Methylquinoline-4-sulfonamide Hybrids
| Pathogen Strain | MIC (μg/mL) | Resistance Profile |
|---|---|---|
| Pseudomonas aeruginosa | 64 | Fluoroquinolone-resistant |
| Escherichia coli ATCC25922 | 78 | β-lactam-resistant |
| Staphylococcus aureus | 19.04 × 10⁻⁵ | MRSA |
| Candida albicans ATCC10231 | 19.04 × 10⁻⁵ | Azole-resistant |
Data synthesized from hybrid compound evaluations [4] [7] [8]
The evolution of quinoline-sulfonamide hybrids reflects a strategic response to escalating antibiotic resistance. Sulfanilamide, discovered in 1906, became the first antimicrobial sulfonamide in the 1930s [3]. Quinolines entered clinical practice later, with nalidixic acid (1962) paving the way for fluoroquinolones [4]. Early combination therapies (e.g., sulfamethoxazole-trimethoprim) demonstrated synergy but faced pharmacokinetic mismatches and drug interactions [3].
The 2020s marked a paradigm shift toward covalent hybrids. Quinoline-sulfonamide conjugates (e.g., QS-3) emerged as single-molecule entities with balanced lipophilicity (logP ≈ 2.6) and bioavailability [4] [9]. These hybrids exhibit enhanced penetration through bacterial membranes, evidenced by 92% cellular uptake efficiency in S. aureus versus 67% for physical mixtures of separate quinoline/sulfonamide agents [4].
Key Hybridization Milestones:
The covalent fusion of 2-methylquinoline and sulfonamide creates pharmacologically superior entities through three synergistic mechanisms:
Dual-Target Engagement: The sulfonamide moiety inhibits DHPS (Kᵢ = 8.3 nM), while the 2-methylquinoline subunit simultaneously binds DNA gyrase (ΔG = −8.0 kcal/mol), causing catastrophic metabolic disruption [3] [4]. This dual action reduces spontaneous resistance emergence from <10⁻⁶ to <10⁻⁹ in P. aeruginosa [4].
Enhanced Permeation: The 2-methyl group optimizes logD₇.₄ to 1.8–2.2, facilitating penetration through Gram-negative outer membranes. Molecular dynamics confirm 37% faster porin transit versus unsubstituted quinolines [8] [9].
Resilience to Degradation: The sulfonamide linkage resets hydrolytic cleavage by β-lactamases. QS-3 retains 98% activity after 24h exposure to ESBL-producing E. coli, whereas ester-linked analogs degrade to 22% [4].
Table 2: Structure-Activity Relationship (SAR) of Key Hybrid Modifications
| Structural Feature | Biological Impact | Target Pathogens |
|---|---|---|
| 2-Methylquinoline core | ↑ DNA intercalation (Kₐ = 5.2 × 10⁴ M⁻¹) | MRSA, VRE |
| Sulfonamide at C4-position | ↓ DHPS IC₅₀ by 7.8-fold vs. C6-analogs | E. coli, Salmonella |
| Chlorine at C8 (derivative) | ↑ Membrane disruption (40% lipid binding increase) | P. aeruginosa |
| Zn²⁺/Cd²⁺ complexation | ↑ ROS generation (3.1-fold) + metallo-β-lactamase inhibition | XDR Acinetobacter |
SAR data derived from molecular modeling and antimicrobial assays [4] [7] [8]
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